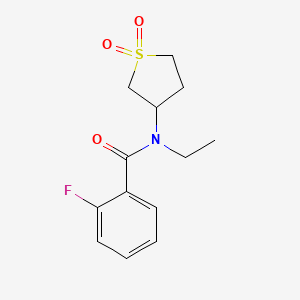

![molecular formula C23H16ClN3OS2 B2539769 3-benzyl-2-((3-chlorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223817-13-7](/img/structure/B2539769.png)

3-benzyl-2-((3-chlorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

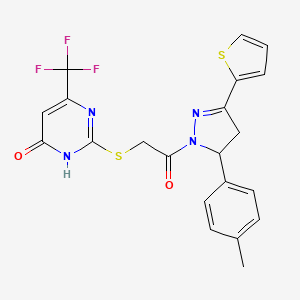

The compound “3-benzyl-2-((3-chlorobenzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, fused with a thieno ring, which is a five-membered ring containing a sulfur atom. The molecule also contains two benzyl groups, one of which is chlorinated .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrimidine ring is aromatic and relatively stable. The sulfur atom in the thieno ring could potentially be involved in reactions. The benzyl groups, particularly the chlorinated one, could also participate in reactions .Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Anti-inflammatory Agents : Research has highlighted the synthesis and biological evaluation of thienopyrimidine derivatives, demonstrating their potential as antimicrobial and anti-inflammatory agents. The structural modification of thieno[2,3-d]pyrimidine heterocyclic rings enhances antibacterial, antifungal, and anti-inflammatory activities, indicating the compound's relevance in developing treatments for microbial infections and inflammatory conditions (Tolba et al., 2018).

Antibacterial and Antifungal Properties : Further studies on pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones have shown promising antimicrobial activity against Staphylococcus aureus, with the synthesis process allowing for the creation of new heterocyclic systems. This underscores the compound's utility in addressing drug-resistant bacterial strains (Sirakanyan et al., 2015).

Anti-inflammatory, CNS Depressant, and Antimicrobial Activities : The synthesis of new bioactive derivatives from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one revealed compounds with promising anti-inflammatory, CNS depressant, and antimicrobial properties. These findings highlight the compound's diverse pharmacological potential (Ashalatha et al., 2007).

Synthesis and Characterization of Heterocyclic Derivatives : Research on the synthesis and characterization of heterocyclic tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives has contributed to understanding the influence of structural modifications on molecular geometry and biological activity. This work is pivotal for the design of new compounds with enhanced biological efficacy (Chen & Liu, 2019).

Mechanism of Action

Target of Action

Similar compounds have been designed and screened against mycobacteria as potential antitubercular agents . Therefore, it’s possible that this compound may also target Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Mode of Action

Based on its structural similarity to other thieno[2,3-d]pyrimidin-4(3h)-ones, it’s plausible that it interacts with its targets by binding to specific enzymes or proteins, thereby inhibiting their function and leading to antimycobacterial activity .

Biochemical Pathways

Given its potential antimycobacterial activity, it may interfere with the metabolic pathways of mycobacteria, leading to their inhibition .

Result of Action

Based on its potential antimycobacterial activity, it may lead to the inhibition of mycobacteria growth .

properties

IUPAC Name |

5-benzyl-4-[(3-chlorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3OS2/c24-17-9-4-8-16(12-17)14-29-23-26-19-18-10-5-11-25-21(18)30-20(19)22(28)27(23)13-15-6-2-1-3-7-15/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPAYJNAENVJNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2539689.png)

![3-isobutyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2539690.png)

![Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2539691.png)

![3-[Methyl(phenyl)amino]propan-1-ol](/img/structure/B2539699.png)

![N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2539708.png)

![N'-(3,4-dimethylphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2539709.png)